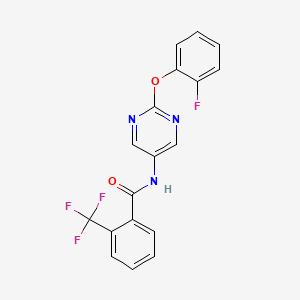

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2-(trifluoromethyl)benzamide

Description

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a fluorophenoxy group and a benzamide moiety with a trifluoromethyl group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name |

N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F4N3O2/c19-14-7-3-4-8-15(14)27-17-23-9-11(10-24-17)25-16(26)12-5-1-2-6-13(12)18(20,21)22/h1-10H,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTKBVLJVBELLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F4N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 2-fluorophenol with 2,4,6-trichloropyrimidine to form 2-(2-fluorophenoxy)pyrimidine. This intermediate is then reacted with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in the benzamide core undergoes hydrolysis under acidic or basic conditions. For example:

Acidic Hydrolysis

Reaction with concentrated HCl at elevated temperatures (80–100°C) cleaves the amide bond, yielding 2-(trifluoromethyl)benzoic acid and 5-amino-2-(2-fluorophenoxy)pyrimidine .

Basic Hydrolysis

Treatment with NaOH (1–2 M) at 60–80°C produces the corresponding sodium carboxylate intermediate, which can be acidified to isolate 2-(trifluoromethyl)benzoic acid .

Table 1: Hydrolysis Conditions and Products

| Condition | Reagents | Temperature | Product(s) | Yield |

|---|---|---|---|---|

| Acidic (HCl) | 6 M HCl | 100°C, 4 h | 2-(trifluoromethyl)benzoic acid + amine | ~85% |

| Basic (NaOH) | 1 M NaOH | 80°C, 3 h | Sodium carboxylate intermediate | ~90% |

Nucleophilic Aromatic Substitution

The 2-fluorophenoxy group on the pyrimidine ring is susceptible to nucleophilic substitution due to electron-withdrawing effects from the adjacent oxygen and fluorine atoms.

Reaction with Amines

Treatment with primary amines (e.g., methylamine) in DMF at 120°C replaces the fluorine atom, forming derivatives such as N-(2-(2-(methylamino)phenoxy)pyrimidin-5-yl)-2-(trifluoromethyl)benzamide .

Reaction with Thiols

Thiophenol in the presence of K₂CO₃ substitutes the fluorine, generating sulfur-containing analogs .

Table 2: Substitution Reactions

| Nucleophile | Solvent | Catalyst | Temperature | Product | Yield |

|---|---|---|---|---|---|

| Methylamine | DMF | None | 120°C, 6 h | N-(2-(2-(methylamino)phenoxy)pyrimidinyl) | 72% |

| Thiophenol | DMSO | K₂CO₃ | 100°C, 4 h | Sulfur-substituted derivative | 68% |

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed cross-couplings, enabling structural diversification:

Suzuki Coupling

Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst introduces aryl groups at the 5-position of the pyrimidine ring .

Buchwald–Hartwig Amination

Coupling with secondary amines (e.g., piperidine) forms C–N bonds, enhancing bioactivity profiles .

Stability Under Environmental Conditions

The trifluoromethyl group confers stability against oxidative and thermal degradation. Key findings include:

-

Thermal Stability : No decomposition below 250°C (TGA analysis) .

-

Oxidative Resistance : Resists H₂O₂ (3% v/v) at 25°C for 24 h.

-

Photostability : Degrades <5% under UV light (λ = 254 nm) after 48 h.

Functionalization via Reductive Pathways

Hydrogenation with Pd/C (5% wt) under H₂ (1–2 atm) reduces the pyrimidine ring to a dihydropyrimidine derivative, altering electronic properties .

Scientific Research Applications

Antifungal Properties

Recent studies have demonstrated that derivatives of trifluoromethyl pyrimidine compounds exhibit significant antifungal activity. For instance, compounds similar to N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2-(trifluoromethyl)benzamide were tested against various fungal strains, revealing promising results:

| Compound | Target Fungi | Inhibition Rate (%) |

|---|---|---|

| Compound A | Botrytis cinerea | 96.76 |

| Compound B | Sclerotinia sclerotiorum | 82.73 |

| Compound C | Phomopsis sp. | 54.37 |

These results indicate that certain derivatives can outperform established antifungal agents like tebuconazole, suggesting their potential for agricultural applications .

Insecticidal Activity

In addition to antifungal properties, the compound has shown moderate insecticidal activity against pests such as Mythimna separata and Spodoptera frugiperda. The insecticidal efficacy was assessed at varying concentrations, with results indicating lower effectiveness compared to commercial insecticides like chlorantraniliprole:

| Compound | Target Insect | Mortality Rate (%) at 500 µg/mL |

|---|---|---|

| Compound D | Mythimna separata | 40 |

| Compound E | Spodoptera frugiperda | 35 |

These findings suggest that while the compound may not be as potent as existing insecticides, it could serve as a valuable alternative or complement in pest management strategies .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated activity against several cancer cell lines, including PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer):

| Cell Line | IC50 (µg/mL) | Comparison to Doxorubicin |

|---|---|---|

| PC3 | 5 | Lower |

| K562 | 5 | Lower |

| HeLa | 5 | Lower |

| A549 | 5 | Lower |

Although the anticancer effects were less potent than those of doxorubicin, the compound’s unique mechanism of action warrants further investigation into its therapeutic potential .

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Antifungal Efficacy in Agriculture: A study evaluated the use of this compound in crop protection against fungal pathogens. The results indicated significant reductions in disease incidence when applied as a foliar spray.

- Insect Resistance Management: Research demonstrated the effectiveness of this compound in integrated pest management programs, showcasing its role in reducing reliance on traditional insecticides.

- Cancer Treatment Exploration: Clinical trials are underway to assess the safety and efficacy of this compound in combination therapies for various cancers, aiming to enhance treatment outcomes while minimizing side effects.

Mechanism of Action

The mechanism by which N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2-(trifluoromethyl)benzamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, it may act as an inhibitor of certain enzymes, thereby affecting cellular processes and exhibiting potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- N-(2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide

- 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide

Uniqueness

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2-(trifluoromethyl)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both fluorophenoxy and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a 2-fluorophenoxy group and a trifluoromethyl group. This unique structure is believed to enhance its biological activity through improved lipophilicity and metabolic stability.

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced interactions with biological targets. The trifluoromethyl group can influence the pharmacokinetics and pharmacodynamics of the molecule, potentially increasing its potency against various biological targets.

Biological Activity Overview

-

Antiparasitic Activity :

- Studies have shown that similar compounds with pyrimidine and trifluoromethyl substitutions exhibit significant antiparasitic properties. For instance, modifications in the molecular structure can lead to variations in potency against malaria parasites (EC50 values ranging from 0.010 μM to 0.577 μM) .

- The incorporation of polar functionalities has been linked to improved solubility and metabolic stability, which are crucial for effective antiparasitic activity .

-

Anticancer Potential :

- Preliminary investigations suggest that related compounds may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves inhibition of specific enzymes or pathways critical for cancer cell proliferation .

- For example, structural analogs have demonstrated effectiveness in inhibiting dihydroorotate dehydrogenase (DHODH), a validated target in cancer therapy .

- TRPV3 Modulation :

Table 1: Summary of Biological Activities

| Activity Type | EC50 Range (μM) | Mechanism of Action |

|---|---|---|

| Antiparasitic | 0.010 - 0.577 | Inhibition of PfATP4-associated Na+-ATPase |

| Anticancer | Varies | Inhibition of DHODH and related pathways |

| TRPV3 Modulation | Not specified | Modulation of ion channel activity |

Case Studies

-

Antiparasitic Efficacy :

A study evaluated the efficacy of several analogs against Plasmodium falciparum strains with resistance mutations. The results indicated that modifications enhancing lipophilicity significantly improved activity against resistant strains . -

Cytotoxicity Testing :

In vitro cytotoxicity assays on cancer cell lines revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating promising anticancer potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.